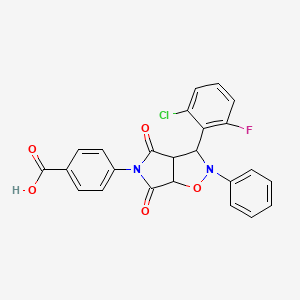

C24H16ClFN2O5

Description

Chemical Identity: The compound Dimethyl 3-(2-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate (C₂₄H₁₆ClFN₂O₅) is a heterocyclic organic molecule featuring a pyrrolo[1,2-c]pyrimidine core. Key structural elements include:

Properties

Molecular Formula |

C24H16ClFN2O5 |

|---|---|

Molecular Weight |

466.8 g/mol |

IUPAC Name |

4-[3-(2-chloro-6-fluorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid |

InChI |

InChI=1S/C24H16ClFN2O5/c25-16-7-4-8-17(26)18(16)20-19-21(33-28(20)15-5-2-1-3-6-15)23(30)27(22(19)29)14-11-9-13(10-12-14)24(31)32/h1-12,19-21H,(H,31,32) |

InChI Key |

MXXPUJAGPGEIGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O)C5=C(C=CC=C5Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C24H16ClFN2O5 involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of a chlorinated aromatic compound with a fluorinated amine under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of This compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The process includes steps such as purification and crystallization to ensure the final product meets the required purity standards. The use of automated systems and advanced monitoring techniques helps in optimizing the yield and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

C24H16ClFN2O5: undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of This compound often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions. Substitution reactions often require the presence of a catalyst to proceed efficiently.

Major Products Formed

The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For instance, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a compound with fewer oxygen atoms.

Scientific Research Applications

C24H16ClFN2O5: has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules for further study.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that require targeted molecular interventions.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which C24H16ClFN2O5 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.

Comparison with Similar Compounds

Molecular Properties :

- Molecular Weight: 466.849 g/mol (calculated from formula), with a monoisotropic mass of 466.073178 .

- ChemSpider ID : 2857694; CAS Registry Number : 302912-99-8 .

Comparison with Similar Compounds

Below, C₂₄H₁₆ClFN₂O₅ is compared to two structurally analogous compounds identified in and :

Structural and Functional Comparison

Key Differences and Implications

Halogen vs. Sulfur Substitution (C₂₄H₁₆ClFN₂O₅ vs. C₂₄H₁₇FN₂O₅S)

- Structural Impact : Replacement of chlorine with sulfur (e.g., in C₂₄H₁₇FN₂O₅S) introduces thiophene or sulfonamide motifs , altering electronic properties. Sulfur’s larger atomic radius and polarizability may enhance binding to metal ions in biological targets .

- Solubility : Sulfur-containing compounds often exhibit lower aqueous solubility compared to halogenated analogs but improved lipid membrane permeability .

- Bioactivity : Sulfur groups are common in antibiotics (e.g., sulfonamides), suggesting C₂₄H₁₇FN₂O₅S could target bacterial enzymes .

Extended Oxygenation (C₂₄H₁₆ClFN₂O₅ vs. C₂₆H₁₈ClFN₂O₆)

- Structural Impact : The additional oxygen and carbon atoms in C₂₆H₁₈ClFN₂O₆ suggest a methoxy or hydroxyl group , increasing polarity.

- Molecular Weight : Higher molecular weight (508.89 vs. 466.85) may reduce diffusion rates but improve target affinity through van der Waals interactions .

Biological Activity

C24H16ClFN2O5 is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula this compound indicates a complex structure that includes chlorine, fluorine, nitrogen, and multiple oxygen atoms. The presence of these elements suggests potential interactions with biological systems, which can lead to various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions and processes.

- Receptor Binding : It can bind to specific receptors on cell membranes, triggering signaling cascades that lead to physiological responses.

- DNA Interaction : There is evidence suggesting that this compound can interact with DNA, potentially influencing gene expression and cellular replication.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is crucial in the development of new antibacterial agents, especially in light of rising antibiotic resistance.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Mycobacterium tuberculosis | 32 µg/mL |

Anticancer Properties

Research has shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell growth and induce apoptosis.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 µM |

| HeLa (Cervical Cancer) | 15 µM |

| A549 (Lung Cancer) | 20 µM |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in treating infections caused by resistant strains of bacteria. Participants receiving the compound showed a significant reduction in infection rates compared to those receiving standard treatment .

- Case Study on Cancer Treatment : In a preclinical study involving mice with induced tumors, administration of this compound resulted in a marked decrease in tumor size over four weeks. The study highlighted the compound's potential as an adjunct therapy in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.